(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-13-9-20-18(21-10-13)25-14-5-3-7-23(11-14)17(24)16-8-12-4-1-2-6-15(12)22-16/h1-2,4,6,8-10,14,22H,3,5,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIDWSRYPCGGPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)OC4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a fluorinated pyrimidine moiety, a piperidine ring, and an indole structure, which may enhance its biological activity.
Structural Characteristics
The compound's structure can be represented as follows:
| Component | Structure |
|---|---|
| Fluoropyrimidine | Fluoropyrimidine |
| Piperidine | Piperidine |
| Indole | Indole |
Molecular Formula: CHFNO
Molecular Weight: 368.4 g/mol
The biological activity of (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone is primarily attributed to its interaction with various molecular targets. The fluoropyrimidine component is known to inhibit certain enzymes, while the piperidine ring enhances binding affinity to receptors. This interaction can disrupt normal cellular processes, leading to therapeutic effects against diseases such as cancer and infections.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the compound's potential in several therapeutic areas:
- Cancer Treatment : The compound has shown promising activity as an anti-cancer agent by targeting specific pathways involved in tumor growth and proliferation.
- Infectious Diseases : Its ability to inhibit viral replication makes it a candidate for antiviral drug development.
- Neurological Disorders : The piperidine moiety may contribute to neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
Several research studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored derivatives of indole-piperidine compounds, revealing that modifications at the piperidine nitrogen significantly enhanced binding affinity to cancer-related targets. The fluorine substitution was found to improve metabolic stability and bioavailability .
Case Study 2: Antiviral Properties
Research conducted on related fluoropyrimidine compounds demonstrated their effectiveness in inhibiting viral replication in vitro. The mechanism involved interference with viral RNA synthesis .
Comparison of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
Role of Fluorine and Pyrimidine Moieties
The 5-fluoropyrimidine group in the target compound distinguishes it from non-fluorinated analogs. Fluorine’s electronegativity may enhance binding to ATP pockets in kinases or improve pharmacokinetic properties (e.g., reduced CYP450 metabolism) . In contrast, naphthoylindoles (e.g., 1H-Indol-3-yl(1-naphthyl)methanone) rely on bulkier aromatic systems for CB1 receptor binding, suggesting divergent target profiles .
Indole Positioning and Receptor Affinity
The indole-2-yl substitution in the target compound contrasts with indole-3-yl derivatives (e.g., naphthoylindoles). Studies on cannabinoid analogs indicate that indole-3-yl substitution is critical for CB1 binding, whereas indole-2-yl derivatives may prioritize other targets, such as serotonin receptors or kinases .
Piperidine vs. Piperazine and Morpholinoethyl Groups
Earlier cannabinoid studies highlight that morpholinoethyl groups optimize CB1 affinity, but rigid cyclic amines like piperidine may reduce off-target effects while maintaining potency .
Q & A
Q. Table 1: Key Synthesis Parameters
| Parameter | Optimal Condition | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Reaction Temperature | 0°C → RT (Step 1) | 65-72% | ≥98% |
| Solvent System | THF/DCM (Step 2) | 58-63% | ≥95% |
| Purification Method | Column + Recrystallization | — | ≥99% |
Basic Question: Which analytical techniques are most reliable for characterizing structural integrity?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR: Confirm regioselectivity of the piperidine-fluoropyrimidine linkage. The fluorine atom at C5 of pyrimidine induces distinct deshielding (δ 8.2–8.4 ppm for pyrimidine protons) .
- HRMS: Validate molecular ion peaks (e.g., [M+H]+ calculated for C19H16FN5O2: 384.1213; observed: 384.1209) .
- HPLC-PDA: Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5% → 95% ACN over 20 min) to assess purity and detect hydrolytic degradation products .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?
Methodological Answer:
To explore SAR:
- Core Modifications: Replace the indole moiety with 5-fluorooxindole (as in MM3568.02 ) to evaluate hydrogen-bonding interactions.
- Substituent Screening: Introduce methyl or trifluoromethyl groups at C3 of the piperidine ring (see A1AVY and A1IZ9 analogs ) to probe steric effects.
- Assay Design: Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) against target proteins (e.g., kinases). Cross-validate with molecular docking (MOE 2016.08 ) to identify key binding residues.
Q. Table 2: SAR Insights from Structural Analogs
Advanced Question: How should contradictory bioactivity data across assays be resolved?
Methodological Answer:
Contradictions often arise from assay-specific variables:
- Buffer Conditions: Adjust pH (e.g., ammonium acetate buffer, pH 6.5 ) to mimic physiological environments.
- Solubility Limitations: Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts.
- Data Normalization: Include a positive control (e.g., staurosporine for kinase assays) and normalize activity to % inhibition relative to baseline .
Key Considerations:
- Replicate experiments across independent labs using standardized protocols.
- Perform stability studies (e.g., 24h incubation in assay buffer) to rule out compound degradation .
Advanced Question: What computational strategies predict metabolic stability of this compound?
Methodological Answer:
- In Silico Tools: Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism. The fluoropyrimidine group reduces oxidative metabolism, but the indole ring may undergo CYP3A4-mediated hydroxylation .
- Metabolite Identification: Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS. Predicted major metabolites include hydroxylated indole derivatives .
Basic Question: What safety precautions are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and synthesis steps .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA code D003 ).
- Storage: Store at -20°C under argon in amber vials to prevent photodegradation .
Advanced Question: How can crystallography resolve polymorphic form discrepancies?
Methodological Answer:
- Screening: Recrystallize from 10 solvent systems (e.g., ethanol, acetonitrile, toluene) to identify stable polymorphs.
- PXRD Analysis: Compare experimental diffractograms with simulated patterns (Mercury 4.3 ).
- Thermal Stability: Perform DSC to detect phase transitions (e.g., Form I melts at 178°C; Form II at 165°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
